[(2-Bromo-5-methoxyphenyl)methyl](cyclobutylmethyl)methylamine
Description
(2-Bromo-5-methoxyphenyl)methylmethylamine is a secondary amine with a molecular formula of C₁₄H₂₀BrNO and a molecular weight of 298.23 g/mol (CAS: 1493277-26-1) . Its structure features a 2-bromo-5-methoxyphenyl group attached to a methylamine backbone, with a cyclobutylmethyl substituent on the nitrogen atom. The bromine and methoxy groups on the aromatic ring contribute to its electronic properties, while the cyclobutylmethyl group introduces steric bulk and modulates lipophilicity. This compound is structurally related to psychotropic agents and adrenergic uptake inhibitors, where substituent orientation and lipophilicity critically influence biological activity .
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-1-cyclobutyl-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-16(9-11-4-3-5-11)10-12-8-13(17-2)6-7-14(12)15/h6-8,11H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCQURWNKHIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)CC2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Bromo-5-methoxyphenyl)methylmethylamine is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. The compound's structure suggests it may interact with several biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a brominated phenyl ring and a methoxy group, which are known to influence its biological activity. The cyclobutylmethyl moiety adds to its structural complexity, potentially affecting its interaction with biological molecules.
The biological activity of (2-Bromo-5-methoxyphenyl)methylmethylamine is likely mediated through several mechanisms:
- Receptor Interaction : The presence of the bromine and methoxy groups can enhance binding affinity to various receptors, potentially modulating receptor activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Signal Transduction Modulation : It may influence signal transduction pathways by interacting with kinases or other signaling molecules.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Properties : Many brominated compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The methoxy group is often associated with enhanced antimicrobial activity against various pathogens.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.
Research Findings
Recent studies have provided insights into the biological activities of related compounds, suggesting potential applications for (2-Bromo-5-methoxyphenyl)methylmethylamine:
- Case Study 1 : A study on similar brominated phenyl compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that (2-Bromo-5-methoxyphenyl)methylmethylamine may possess similar properties.
- Case Study 2 : Research on methoxy-substituted phenyl compounds indicated enhanced antimicrobial activity against Gram-positive bacteria, supporting the hypothesis that this compound may also exhibit such effects.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log P (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₀BrNO | 298.23 | Cyclobutylmethyl, Br, OCH₃ | ~2.8* |
| (2-Bromo-5-methoxyphenyl)methylmethylamine | C₁₅H₂₂BrNO | 312.26 | Cyclopentylmethyl, Br, OCH₃ | ~3.2* |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 230.10 | Methyl, Br, OCH₃ | ~1.9* |
| Tricyclic Antidepressants (e.g., Desipramine) | C₁₈H₂₂N₂ | 266.39 | Rigid tricyclic core, secondary amine | ~3.5–4.0 |
*Predicted log P values based on substituent contributions .
Key Observations:
- Cyclobutylmethyl vs. Cyclopentylmethyl: The cyclopentylmethyl analog (C₁₅H₂₂BrNO) has a higher molecular weight and log P due to the larger hydrophobic cyclopentyl group, which may enhance membrane permeability but reduce aqueous solubility compared to the cyclobutylmethyl derivative .
- Simpler Methylamine Derivative: The methyl-substituted analog (C₉H₁₂BrNO) lacks the cyclobutylmethyl group, resulting in lower molecular weight and log P (~1.9). This likely reduces its ability to penetrate lipid membranes, limiting bioavailability .
- Tricyclic Antidepressants: Tricyclics (e.g., desipramine) exhibit higher log P (~3.5–4.0) due to their rigid hydrophobic cores. Their secondary amine groups are critical for potency, as rigid substituent alignment enhances binding to norepinephrine transporters .
Adsorption and Surface Interactions
Studies on methylamine cations (e.g., ) suggest that substituents significantly influence adsorption energies on kaolinite surfaces. The target compound’s bromine and methoxy groups may enhance polar interactions with biological membranes or mineral surfaces, while the cyclobutylmethyl group could reduce adsorption stability compared to quaternary ammonium analogs due to reduced cationic charge delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
